The compound [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester is a nitrogen-containing heterocyclic compound that combines a triazole and pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 284.28 g/mol . This compound features a carboxylic acid group, an ethyl ester, and an amino group, which contribute to its chemical reactivity and biological activity.
The chemical reactivity of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives typically involves:
Compounds related to [1,2,4]Triazolo[1,5-a]pyrimidine have shown significant biological activities. For example:
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives typically involves:
The applications of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives include:
Interaction studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidine derivatives can interact with various biological targets:
Several compounds share structural similarities with [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-amino-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Contains a methylsulfanyl group | |
| 7-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Ethyl substitution at position 7 | |
| 7-amino-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Ethyl group at position 5 |
The unique combination of a pyridine moiety with the triazole-pyrimidine framework in [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid allows for diverse interactions and enhanced biological activity compared to its analogs. Its specific amino and ethyl ester functionalities also contribute to its distinct chemical behavior and potential applications in medicinal chemistry.